Folpet is a non-systemic, protective fungicide belonging to the phthalimide class, primarily used for foliar applications to control a broad spectrum of fungal diseases in agriculture and horticulture. Its fungicidal action is characterized by a multi-site mechanism involving the inhibition of spore germination through non-specific reactions with thiol-containing enzymes in fungi. With low aqueous solubility (approximately 0.8 mg/L at 25°C) and stability in dry conditions, it is typically formulated as wettable powders (WP) or water-dispersible granules (WG) for application.
Direct substitution of Folpet with its close structural analog, Captan, or with fungicides from other classes like dicarboximides, is often unfeasible due to significant differences in chemical stability and biological activity. Folpet exhibits distinct hydrolytic degradation kinetics compared to Captan, directly impacting its stability in tank-mix formulations and its environmental persistence profile. Furthermore, its specific reactivity rate with biological thiols differs from that of Captan, potentially influencing its efficacy spectrum and crop safety. In resistance management scenarios, Folpet maintains partial efficacy against pathogens that have developed resistance to other fungicide classes, such as iprodione-resistant *Botrytis cinerea*, making it a specific tool rather than a generic substitute.
Folpet displays significantly faster hydrolysis under neutral pH conditions compared to its structural analog Captan, a critical factor for aqueous formulation stability and tank-mixing protocols. In a comparative study, the degradation half-life (DT50) of Folpet in water at pH 7 and 25°C was 1.1 hours, whereas the DT50 for Captan under the same conditions was 2.6 hours, indicating Folpet is more than twice as labile.
| Evidence Dimension | Hydrolytic Half-Life (DT50) |
| Target Compound Data | 1.1 hours (Folpet) |
| Comparator Or Baseline | 2.6 hours (Captan) |
| Quantified Difference | Folpet is ~2.36 times less stable / hydrolyzes ~2.36 times faster |
| Conditions | Aqueous solution at pH 7, 25°C |
This differential stability is a key procurement consideration for developing specific formulation types or for applications where faster environmental degradation is required.
The core fungicidal mechanism for phthalimides is reaction with thiols, but the reaction rate is not identical across analogs. When incubated in human blood at 37°C, the half-life of Folpet due to reaction with thiols was 4.9 seconds. In the same experiment, the half-life of Captan was only 0.97 seconds. This demonstrates that Captan reacts with biological thiols approximately 5 times faster than Folpet.
| Evidence Dimension | Half-life in human blood (reaction with thiols) |
| Target Compound Data | 4.9 seconds (Folpet) |
| Comparator Or Baseline | 0.97 seconds (Captan) |
| Quantified Difference | Folpet reacts ~5 times slower than Captan |
| Conditions | Incubation in human blood at 37°C |
This kinetic difference in the primary mechanism of action provides a basis for potential variations in fungicidal spectrum, selectivity, and phytotoxicity, justifying the selection of Folpet over Captan for specific biological applications.
Folpet provides a distinct advantage in resistance management programs where dicarboximide (DC) fungicides like iprodione are failing. In studies on *Botrytis cinerea* from grapevines, isolates resistant to iprodione showed significantly reduced sensitivity to Folpet, but were not fully cross-resistant. While iprodione-sensitive isolates had Folpet EC50 values ranging from 3.9 to 19.7 µg/mL, iprodione-resistant isolates required 19.7 to >100 µg/mL of Folpet for similar inhibition. This incomplete cross-resistance indicates Folpet can still exert selection pressure and provide a degree of control against populations where iprodione is no longer effective.
| Evidence Dimension | EC50 against Botrytis cinerea |
| Target Compound Data | 19.7 to >100 µg/mL (Folpet, against iprodione-resistant isolates) |
| Comparator Or Baseline | 3.9 to 19.7 µg/mL (Folpet, against iprodione-sensitive isolates) |
| Quantified Difference | Up to a >5-fold increase in EC50 for resistant strains, but efficacy is not eliminated. |
| Conditions | Mycelial growth inhibition assay on iprodione-sensitive vs. iprodione-resistant isolates of B. cinerea. |
For buyers managing fungicide resistance, Folpet is not just another broad-spectrum option; it is a strategic choice for rotations to suppress dicarboximide-resistant pathogen populations.
Based on its faster hydrolysis rate compared to Captan, Folpet is the appropriate choice for aqueous formulations where high lability in neutral pH tank-mixes is acceptable or desired, potentially leading to specific residue profiles.
In agricultural settings with confirmed or suspected resistance to dicarboximide fungicides like iprodione, Folpet should be selected as a rotational partner. Its retained, albeit reduced, efficacy against resistant strains of pathogens like *Botrytis cinerea* makes it a critical tool for slowing the spread of resistance.
Folpet is a well-established contact fungicide for the control of *Plasmopara viticola*. Its protective action, when applied prior to infection, makes it a reliable component of spray programs for vineyards.
The quantitatively different rate of thiol reactivity between Folpet and Captan makes Folpet a valuable tool for research aimed at dissecting the specific downstream effects of fungicidal action, separating rapid, high-potency thiol scavenging from slower, more sustained interactions.
Irritant;Health Hazard;Environmental Hazard